molecular formula C10H12BrNO2 B12978671 Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate

Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate

Cat. No.: B12978671
M. Wt: 258.11 g/mol
InChI Key: TZJGZKNNNFGPRG-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of pyridine, featuring a bromine atom at the 4-position and a methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate typically involves the bromination of 2-methylpyridine followed by esterification. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 4-bromopyridine with a boronic acid derivative under palladium catalysis . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate is unique due to its specific substitution pattern and functional groups. The presence of the bromine atom at the 4-position and the methyl ester group at the 2-position confer distinct chemical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate

InChI

InChI=1S/C10H12BrNO2/c1-10(2,9(13)14-3)8-6-7(11)4-5-12-8/h4-6H,1-3H3

InChI Key

TZJGZKNNNFGPRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CC(=C1)Br)C(=O)OC

Origin of Product

United States

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